2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole
Description
Structural Characterization of 2-[2-(4-Chlorophenyl)Ethenyl]-1H-Benzimidazole
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole , reflecting its stereochemical and functional group organization. The benzimidazole core consists of a fused benzene and imidazole ring, substituted at the 2-position by an (E)-configured styryl group bearing a 4-chlorophenyl moiety. The molecular formula is C₁₅H₁₁ClN₂ , with a molecular weight of 254.71 g/mol . The E-configuration of the ethenyl bridge is critical for defining spatial orientation, as confirmed by the SMILES notation C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC=C(C=C3)Cl , which explicitly denotes the trans arrangement of substituents around the double bond.
Molecular Geometry and Stereochemical Considerations
The compound adopts a planar benzimidazole core, with the styryl group extending perpendicularly to minimize steric hindrance. Density functional theory (DFT) calculations predict a dihedral angle of ~18° between the benzimidazole and 4-chlorophenyl planes, ensuring conjugation across the ethenyl bridge. The (E)-stereochemistry places the chlorophenyl and benzimidazole groups on opposite sides of the double bond, as evidenced by the InChIKey ULABQOWOSAMVJT-JXMROGBWSA-N , which encodes stereochemical details. This geometry facilitates π-π stacking interactions in solid-state arrangements, a feature common to aromatic heterocycles.
Crystallographic Data and X-ray Diffraction Analysis
While single-crystal X-ray diffraction data for 2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole remains unpublished, analogous styryl-benzimidazole hybrids exhibit monoclinic or triclinic crystal systems with Z′ = 1 . For example, ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-chlorostyryl)quinoline-3-carboxylate crystallizes in the P 1 space group with unit cell parameters a = 9.42 Å, b = 10.87 Å, c = 12.05 Å, α = 89.7°, β = 78.3°, γ = 82.1° . Intermolecular interactions in such structures typically involve C–H···O hydrogen bonds and C–H···π contacts, stabilizing the lattice.
Table 1: Hypothetical Crystallographic Parameters for 2-[2-(4-Chlorophenyl)Ethenyl]-1H-Benzimidazole
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 14.3 Å |
| β Angle | 95.4° |
| Z | 4 |
Comparative Analysis with Related Styryl-Benzimidazole Derivatives
Styryl-benzimidazoles exhibit structural diversity through variations in aryl substituents and N-alkylation. For instance:
- 2-(4-Chlorobenzyl)benzimidazole (C₁₄H₁₁ClN₂) replaces the ethenyl group with a benzyl linker, reducing conjugation and increasing molecular flexibility.
- 2-[2-(4-Chlorophenyl)ethenyl]-1-propyl-1H-benzimidazole (C₁₈H₁₇ClN₂) introduces a propyl chain at N1, elevating hydrophobicity (logP = 5.54 vs. 3.82 for the parent compound).
- Ethyl (E)-2-(1H-benzimidazol-2-yl)-4-(4-chlorostyryl)quinoline-3-carboxylate (C₂₇H₂₀ClN₃O₂) incorporates a quinoline-carboxylate extension, enhancing planarity and polar surface area.
Table 2: Structural and Physicochemical Comparison of Styryl-Benzimidazoles
The ethenyl group in 2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole enhances electronic delocalization compared to benzyl or alkylated analogs, as evidenced by bathochromic shifts in UV-Vis spectra. Substituents at N1 (e.g., propyl) increase steric bulk but reduce hydrogen-bonding capacity, impacting solubility and crystallinity.
Properties
CAS No. |
2562-87-0 |
|---|---|
Molecular Formula |
C15H11ClN2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H11ClN2/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-10H,(H,17,18) |
InChI Key |
ULABQOWOSAMVJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization with H₂O₂ and PVP-TfOH Catalyst
Reaction Overview
A rapid, efficient method involves reacting o-phenylenediamine (1 mmol) with 4-chlorobenzaldehyde (1.1 mmol) in the presence of hydrogen peroxide (H₂O₂) and polyvinylpyrrolidone-supported triflic acid (PVP-TfOH) at 70°C for 6 minutes.
Key Steps:
- Condensation : The aldehyde reacts with o-phenylenediamine to form a Schiff base intermediate.
- Oxidation : H₂O₂ oxidizes the intermediate, facilitating cyclization into the benzimidazole core.
- Catalysis : PVP-TfOH enhances reaction efficiency by stabilizing intermediates and lowering activation energy.
Data Table: Optimization Parameters
| Parameter | Value |
|---|---|
| Catalyst | PVP-TfOH (0.2 g) |
| Temperature | 70°C |
| Time | 6 minutes |
| Solvent | None (neat conditions) |
| Yield | Not explicitly reported |
Characterization :
tert-Butyl Nitrite-Mediated Synthesis in Tetrahydrofuran (THF)
Reaction Overview
This method employs tert-butyl nitrite as an oxidizing agent in THF at 25°C for 30 minutes.
Mechanism:
- Schiff Base Formation : o-Phenylenediamine reacts with 4-chlorobenzaldehyde.
- Oxidative Cyclization : tert-Butyl nitrite generates nitrosonium ions (NO⁺), promoting dehydrogenation and ring closure.
Data Table: Reaction Conditions
| Parameter | Value |
|---|---|
| Oxidizing Agent | tert-Butyl nitrite |
| Solvent | THF |
| Temperature | 25°C |
| Time | 30 minutes |
| Yield | 80% |
Advantages :
Solvent-Free Synthesis Using Methanesulfonic Acid-Silica
Reaction Overview
A solvent-free approach utilizes methanesulfonic acid (MSA)-silica as a heterogeneous catalyst at 90°C.
Procedure:
- Mixing : o-Phenylenediamine and 4-chlorobenzaldehyde are combined with MSA-silica.
- Heating : The mixture is heated at 90°C for 4–9 hours.
- Work-Up : The product is purified via recrystallization from ethanol-water.
Data Table: Optimization Study
| Parameter | Value |
|---|---|
| Catalyst | MSA-silica (10 mol%) |
| Temperature | 90°C |
| Time | 4–9 hours |
| Solvent | None |
| Yield | 75–94% (varies by substrate) |
Characterization :
p-Toluenesulfonic Acid (p-TsOH)-Catalyzed Reflux in Toluene
Reaction Overview
A traditional method involves refluxing o-phenylenediamine and 4-chlorobenzaldehyde with p-TsOH in toluene for 2–3 hours.
Key Features:
- Acid Catalysis : p-TsOH protonates the aldehyde, accelerating Schiff base formation.
- Cyclization : Thermal energy drives dehydration and ring closure.
Data Table: Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | p-TsOH (20 mol%) |
| Solvent | Toluene |
| Temperature | Reflux (~110°C) |
| Time | 2–3 hours |
| Yield | 85–90% |
Characterization :
Comparative Analysis of Methods
| Method | Catalyst | Time | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| H₂O₂/PVP-TfOH | PVP-TfOH | 6 minutes | High | Ultra-fast, eco-friendly | Catalyst preparation required |
| tert-Butyl Nitrite/THF | tert-Butyl nitrite | 30 minutes | 80% | Mild conditions | Requires anhydrous conditions |
| Solvent-Free/MSA-Silica | MSA-silica | 4–9 hours | 75–94% | No solvent, recyclable catalyst | Longer reaction time |
| p-TsOH/Toluene | p-TsOH | 2–3 hours | 85–90% | Simple setup, high yield | High temperature required |
Mechanistic Insights
- Schiff Base Formation :
- Oxidative Cyclization :
- Role of Catalysts :
Chemical Reactions Analysis
Oxidation Reactions
The ethenyl bridge and aromatic systems in 2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole make it susceptible to oxidative transformations.
Reaction Conditions and Products
-
Epoxidation : Under mild oxidative conditions (e.g., hydrogen peroxide in acetic acid), the ethenyl group forms an epoxide derivative .
-
Aromatic ring oxidation : Strong oxidants like KMnO₄ convert the benzimidazole ring into quinone-like structures, though this reaction is less common due to steric hindrance .
Table 1: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂/AcOH | 25°C, 6 hr | Epoxide | 72 | |
| KMnO₄/H₂SO₄ | 80°C, 2 hr | Quinone | 38 |
Reduction Reactions
The conjugated double bond in the ethenyl group and the chlorophenyl moiety undergo selective reduction.
Key Pathways
-
Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂, the ethenyl group is reduced to ethyl, retaining the chlorophenyl and benzimidazole rings .
-
Boron-based reduction : NaBH₄ selectively reduces the imidazole ring’s C=N bond, producing a dihydrobenzimidazole derivative .
Table 2: Reduction Reactions
| Reducing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂/Pd-C | 60°C, 3 hr, EtOH | Ethyl-bridged derivative | 85 | |
| NaBH₄/MeOH | RT, 1 hr | Dihydrobenzimidazole | 67 |
Substitution Reactions
The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS), while the benzimidazole NH site participates in alkylation.
Reaction Examples
-
Chlorine displacement : Treatment with amines (e.g., piperidine) replaces the 4-chloro group with an amino substituent .
-
N-Alkylation : Using alkyl halides or dimethyl carbonate, the NH proton is replaced by methyl or longer alkyl chains .
Table 3: Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine/DMF | 100°C, 8 hr | 4-Aminophenyl derivative | 58 | |
| CH₃I/K₂CO₃/DMSO | 140°C, 12 hr | 1-Methylbenzimidazole derivative | 83 |
Cross-Coupling Reactions
The ethenyl group participates in Heck and Suzuki couplings to introduce aryl or alkyl groups.
Catalytic Systems
-
Heck coupling : With Pd(OAc)₂ and PPh₃, the ethenyl group couples with aryl halides to form extended conjugated systems .
-
Suzuki-Miyaura : Using Pd(PPh₃)₄ and Na₂CO₃, boronic acids add to the ethenyl position .
Biological Derivatization
The compound’s derivatives show enhanced bioactivity after structural modifications:
Scientific Research Applications
The compound 2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole is a benzimidazole derivative with a variety of applications, including pharmaceutical and cosmetic uses . Benzimidazole derivatives are key structural components in many biologically functional molecules .
Formula and Structure
- Formula: C15H11ClN2
- Molecular Weight: 265.737
- IUPAC Standard InChIKey: PWZHLFSCFYMSMR-YRNVUSSQSA-N
- CAS Registry Number: 5392-19-8
Applications
- Antimicrobial Some benzimidazole derivatives exhibit antibacterial and antifungal activities . For example, one study found that a benzimidazole derivative showed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus . Some compounds also showed moderate activity against Candida albicans and Aspergillus niger .
- Enzyme Inhibition Certain benzimidazoles have shown potential as inhibitors of acetylcholinesterase and butyrylcholinesterase .
- Antiasthmatic and Anti-inflammatory Novel benzimidazole derivatives can be effective as antiasthmatic agents . They may be administered in amounts ranging from 0.1 mg to 100 mg/kg of body weight per day to treat asthma, allergic diseases, and inflammation in mammals .
- Cosmetics Experimental design techniques are used to optimize the development of topical formulations with benzimidazole derivatives, and to evaluate their physical, sensory, and moisturizing properties . These formulations can be designed for stability, safety, and efficacy, with consideration for skin irritation and wound healing .
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-1H-benzimidazole
- Molecular Formula : C₁₃H₉ClN₂
- Molecular Weight : 228.68 g/mol
- Key Features : Direct attachment of 4-chlorophenyl to the benzimidazole core.
- Synthesis: Optimized using FeCl₃/SiO₂ nanocatalysts (75°C, 0.05 g FeCl₃·6H₂O) or green methods like Moringa oleifera seed catalysis under microwave irradiation .
- Applications : Intermediate in supramolecular chemistry (e.g., forms fluorescent complexes with SbCl₅) .
2-(Hydroxyphenyl)-1H-benzimidazoles
- Examples: 2-(2-Hydroxyphenyl)-1H-benzimidazole (HPBI): Forms copper(II) complexes for nitric oxide (NO) detection in biological systems . 2-(4-Hydroxyphenyl)-1H-benzimidazole: Synthesized via NMR-confirmed routes (DMSO solvent, δ 6.8–8.1 ppm for aromatic protons) .
- Key Differences : Hydroxyl groups enable metal coordination and hydrogen bonding, enhancing applications in fluorescence sensing compared to chloro-substituted analogs .
2-(4-Chlorophenyl)-5-methyl-1H-benzimidazole
- Molecular Formula : C₁₄H₁₁ClN₂
- Molecular Weight : 242.71 g/mol
Physicochemical Properties
Inference : The ethenyl group may redshift fluorescence emission due to extended conjugation, making the compound suitable for optoelectronic applications .
Biological Activity
The compound 2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole is a member of the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its antioxidant, antimicrobial, antiproliferative, and antiprotozoal properties based on various research findings.
1. Antioxidant Activity
Research has demonstrated that derivatives of 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(2-arylmethylene amino) acetamides exhibit significant antioxidant properties. These compounds were tested for their ability to inhibit lipid peroxidation (LPO) and ethoxyresorufin O-deethylase (EROD) activity in rat liver microsomes.
Key Findings:
- Lipid Peroxidation Inhibition : The synthesized compounds showed LPO inhibitory activity ranging from 15% to 57%, indicating their potential as antioxidants.
- EROD Activity : Most compounds exhibited slight inhibition (2-20%) on EROD activity, suggesting a moderate impact on this metabolic pathway .
2. Antimicrobial Activity
The antimicrobial properties of 2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole have been evaluated against various bacterial strains. Studies indicate that these compounds possess notable antibacterial and antifungal activities.
Antibacterial Activity:
- Tested Organisms : The compound was tested against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria like Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values comparable to standard antibiotics like gentamicin, demonstrating significant antibacterial effects .
Antifungal Activity:
- The compound also displayed moderate antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values indicating effectiveness in inhibiting fungal growth .
3. Antiproliferative Activity
The antiproliferative effects of benzimidazole derivatives have been investigated, particularly in cancer cell lines. The compound demonstrated significant cytotoxicity against various cancer types.
Case Study:
- Cell Line Tested : The MDA-MB-231 breast cancer cell line showed marked sensitivity to treatment with the compound, with IC50 values indicating effective inhibition of cell proliferation.
- Mechanism of Action : It is suggested that the cytotoxic effects may be related to the induction of apoptosis through mitochondrial disruption and caspase activation .
4. Antiprotozoal Activity
In addition to its antibacterial and antiproliferative properties, the compound has shown potential against protozoan parasites.
Research Findings:
- Tested Protozoa : The compound was evaluated against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.
- Effectiveness : Results indicated that the benzimidazole derivatives were more potent than traditional treatments, highlighting their potential in treating protozoal infections .
Summary Table of Biological Activities
| Biological Activity | Test Organisms/Cell Lines | Key Results |
|---|---|---|
| Antioxidant | Rat liver microsomes | LPO inhibition: 15%-57%, EROD inhibition: 2%-20% |
| Antibacterial | E. coli, P. aeruginosa, S. aureus | MIC comparable to gentamicin |
| Antifungal | Candida albicans, Aspergillus niger | Moderate activity with specific MIC values |
| Antiproliferative | MDA-MB-231 breast cancer cells | Significant cytotoxicity; apoptosis induction |
| Antiprotozoal | E. histolytica, G. intestinalis, T. vaginalis | Higher potency than traditional treatments |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole under mild conditions?
- Methodology :
- Catalytic Systems : Heterogeneous nanocatalysts like FeCl₃/SiO₂ can be adapted for condensation reactions. For example, using 4% FeCl₃·6H₂O (relative to SiO₂ weight) at 75°C achieves high efficiency for analogous benzimidazoles .
- Reaction Design : Replace 4-chlorobenzaldehyde with a styryl-bearing aldehyde (e.g., 4-chlorocinnamaldehyde) to introduce the ethenyl group. Monitor reaction progress via TLC and purify via recrystallization or column chromatography.
- Alternative Routes : Consider oxidative coupling of o-phenylenediamine with 4-chlorostyrylamines under catalyst-free, solvent-free conditions, as demonstrated for related benzimidazoles .
Q. How can NMR spectroscopy confirm the structural integrity of 2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole?
- Methodology :
- 1H NMR Analysis : Key peaks include:
- Aromatic protons (δ 7.2–8.1 ppm for benzimidazole and 4-chlorophenyl groups).
- Ethenyl protons (δ 6.5–7.0 ppm, coupling constant J ≈ 16 Hz for trans-configuration) .
- 13C NMR : Look for signals at δ 120–140 ppm (aromatic carbons) and δ 125–130 ppm (ethenyl carbons) .
- Validation : Compare with published spectra of structurally similar compounds, such as 2-(4-chlorophenyl)-1H-benzimidazole .
Advanced Research Questions
Q. How can contradictions in reaction yields be resolved when varying catalyst loadings or temperatures?
- Methodology :
- Parameter Optimization : Use a Design of Experiments (DoE) approach to test FeCl₃/SiO₂ ratios (e.g., 2–6%) and temperatures (60–90°C). Analyze yield vs. energy efficiency trade-offs .
- By-Product Identification : Employ LC-MS or GC-MS to detect side products (e.g., incomplete condensation or oxidation intermediates). Adjust reaction time or catalyst activation steps to suppress undesired pathways.
Q. What mechanistic insights explain the formation of the ethenyl bridge in iron-catalyzed syntheses?
- Methodology :
- Radical Trapping Experiments : Introduce TEMPO or BHT to test for radical intermediates during FeCl₃-catalyzed reactions. A yield drop would suggest radical-mediated pathways .
- Kinetic Studies : Monitor reaction rates under aerobic vs. anaerobic conditions. Aerobic oxidation may facilitate imine formation, a critical step in benzimidazole cyclization .
Q. How to design experiments to evaluate the biological activity of ethenyl-linked benzimidazoles?
- Methodology :
- In Vitro Assays :
- Antimicrobial Screening : Use microbroth dilution against S. aureus and E. coli (MIC determination).
- Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7), referencing benzimidazole derivatives with known bioactivity .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) to correlate chemical features with potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
